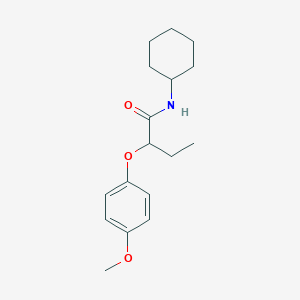
N-cyclohexyl-2-(4-methoxyphenoxy)butanamide
Overview
Description
N-cyclohexyl-2-(4-methoxyphenoxy)butanamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the early 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Mechanism of Action
N-cyclohexyl-2-(4-methoxyphenoxy)butanamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates the G-protein signaling pathway, leading to the inhibition of adenylyl cyclase and the activation of potassium channels. This results in the inhibition of neurotransmitter release and the reduction of pain signals to the brain.
Biochemical and Physiological Effects:
This compound has been found to have similar biochemical and physiological effects to other opioids, such as morphine and fentanyl. It produces analgesia, sedation, and euphoria, and can also cause respiratory depression, constipation, and nausea.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-(4-methoxyphenoxy)butanamide has several advantages for use in laboratory experiments. It has a high affinity for the mu-opioid receptor, making it a useful tool for studying the mechanisms of opioid analgesia and addiction. It also has a lower risk of respiratory depression and sedation compared to other opioids, making it safer to use in animal models.
However, there are also limitations to the use of this compound in laboratory experiments. It is a synthetic drug that has not been approved for human use, and its long-term effects on the body are not well understood. Additionally, its high affinity for the mu-opioid receptor may make it more addictive than other opioids, making it difficult to use in addiction research.
Future Directions
There are several future directions for research on N-cyclohexyl-2-(4-methoxyphenoxy)butanamide. One area of interest is the development of new opioid analgesics with a lower risk of addiction and respiratory depression. Another area of interest is the development of new treatments for opioid addiction, using drugs like this compound to better understand the mechanisms of addiction and develop targeted therapies. Finally, there is a need for further research on the long-term effects of this compound on the body, particularly in terms of its potential for addiction and other adverse effects.
Scientific Research Applications
N-cyclohexyl-2-(4-methoxyphenoxy)butanamide has been used extensively in scientific research to study the mechanisms of opioid analgesia and addiction. It has been found to have similar analgesic properties to other opioids, such as morphine and fentanyl, but with a lower risk of respiratory depression and sedation.
properties
IUPAC Name |
N-cyclohexyl-2-(4-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-3-16(17(19)18-13-7-5-4-6-8-13)21-15-11-9-14(20-2)10-12-15/h9-13,16H,3-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMLHPIOJKKYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B4848785.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B4848795.png)
![N-[4-(acetylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4848796.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenesulfonamide](/img/structure/B4848801.png)
![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4848814.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4848824.png)
![methyl 5-phenyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4848830.png)
![N-isopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4848845.png)

![6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4848873.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4848877.png)
![pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate](/img/structure/B4848890.png)
![3-phenyl-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4848891.png)